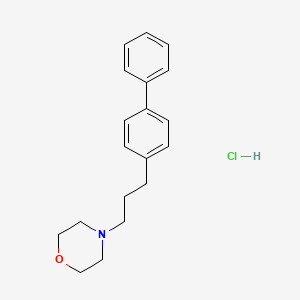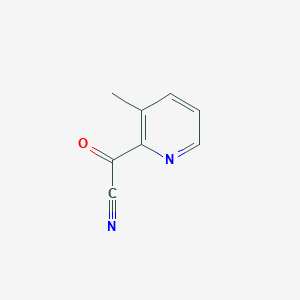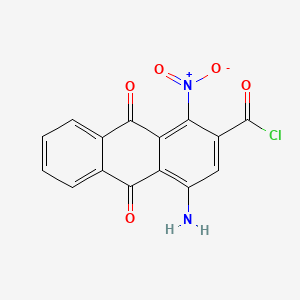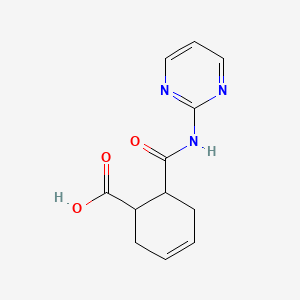
9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid is a chemical compound with the molecular formula C14H9O5P and a molecular weight of 288.196 g/mol This compound is characterized by the presence of a phosphonic acid group attached to an anthracene ring system, which includes two ketone groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid typically involves the reaction of anthraquinone derivatives with phosphonic acid reagents. One common method includes the reaction of 9,10-anthraquinone with phosphorous acid under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain a high-purity product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The phosphonic acid group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and amines can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives with additional oxygen-containing functional groups, while reduction can produce anthracene derivatives with hydroxyl groups.
Scientific Research Applications
9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong interactions with metal ions and active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
9,10-Dioxo-9,10-dihydro-2-anthracenesulfonic acid: Similar structure but with a sulfonic acid group instead of a phosphonic acid group.
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Contains a carboxylic acid group and a phenanthrene ring system.
2-Anthracenecarboxylic acid, 9,10-dihydro-3,8-dihydroxy-1-methyl-9,10-dioxo-: Features hydroxyl and carboxylic acid groups.
Uniqueness
The uniqueness of 9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid lies in its phosphonic acid group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where strong metal-binding and unique reactivity are required.
Properties
CAS No. |
92161-00-7 |
|---|---|
Molecular Formula |
C14H9O5P |
Molecular Weight |
288.19 g/mol |
IUPAC Name |
(9,10-dioxoanthracen-1-yl)phosphonic acid |
InChI |
InChI=1S/C14H9O5P/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19/h1-7H,(H2,17,18,19) |
InChI Key |
NNRUIHHKOIYTEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)

![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
